2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione
Description
2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione is an isoindole-1,3-dione derivative featuring a 2,4-dimethylimidazole substituent linked via a 1-methyl-2-oxoethyl chain. The isoindole-1,3-dione core provides structural rigidity, while the imidazole moiety introduces electron-rich characteristics and hydrogen-bonding capabilities, which influence reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-[1-(2,4-dimethylimidazol-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-8-18(11(3)17-9)14(20)10(2)19-15(21)12-6-4-5-7-13(12)16(19)22/h4-8,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAQEMAFCCOWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the isoindole moiety . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP), reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can produce amines .
Scientific Research Applications
2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis . In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity and modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects : The target compound’s 2,4-dimethylimidazole group introduces steric bulk and electron-donating methyl groups, contrasting with electron-withdrawing substituents (e.g., methanesulfonyl in 17b) in other derivatives. Such differences influence electronic properties, solubility, and biological interactions .
- Synthesis Yields : High yields (e.g., 95% for Compound 16) are achieved with simple imidazole substituents, while bulky groups (e.g., thiazole in 11c) reduce yields (29%) due to steric hindrance .
- Thermal Stability : Higher melting points (>300°C for 11c) correlate with rigid heterocycles (e.g., thiazole), whereas hydrazone derivatives (17a–b) exhibit lower melting points .
Antimicrobial Activity:
- Compounds with electron-withdrawing groups (e.g., 17b) demonstrated superior antibacterial and antifungal activity compared to electron-donating analogs (e.g., 17a) .
- The diphenylimidazole derivatives (6–8) showed moderate antimicrobial activity, suggesting that bulky aromatic groups may limit target binding .
- Implications for Target Compound : The 2,4-dimethylimidazole substituent in the target compound may offer intermediate activity, as methyl groups are less electron-withdrawing than sulfonyl or halogens.
Structural-Activity Relationships (SAR):
- Imidazole vs. Thiazole : Thiazole-containing derivatives (e.g., 11c) exhibit distinct activity profiles due to sulfur’s electronegativity and hydrogen-bonding differences compared to imidazole .
Spectroscopic and Analytical Comparisons
- NMR Data : The target compound’s 1H-NMR would likely show peaks for dimethylimidazole (δ ~2.6 ppm, CH₃) and isoindole-dione carbonyls (δ ~167 ppm, C=O), similar to Compound 16 (δ 2.62 ppm, CH₃; δ 167.13 ppm, C=O) .
- IR Spectroscopy : Strong carbonyl stretches (1700–1780 cm⁻¹) are consistent across isoindole-1,3-dione derivatives .
Biological Activity
The compound 2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione is a complex organic molecule that has attracted attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features an isoindole core linked to a dimethylimidazole moiety, which is known for its role in various biological processes.
Antimicrobial Properties
Research has indicated that compounds similar to isoindole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that isoindole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Activity
Isoindole derivatives, including the target compound, have been investigated for their anticancer properties. A notable study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The ability to inhibit tumor growth was attributed to the compound's interaction with cellular enzymes involved in proliferation and survival.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes related to cancer progression and inflammation. For example, it may target cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in inflammatory processes and tumorigenesis.
Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of various isoindole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Target Compound | 20 | Effective against E. coli |
| Control (Ciprofloxacin) | 5 | Effective against E. coli |
Study 2: Anticancer Properties
In another investigation focusing on the anticancer activity of isoindole derivatives, the target compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 25 | 40 |
The biological activity of This compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed.
- Antioxidant Activity : The presence of imidazole rings contributes to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
